Disodium L-malate can be derived from natural sources such as fruits (particularly apples) or produced synthetically through chemical reactions involving maleic acid or fumaric acid. It falls under the category of carboxylic acids, specifically dicarboxylic acids, due to its two carboxyl functional groups.
Disodium L-malate can be synthesized through various methods, including:
In chemical synthesis, maleic acid is mixed with an excess of sodium hydroxide or other alkaline hydroxides, followed by heating at controlled temperatures. This process allows for the formation of disodium L-malate through hydrolysis reactions that convert maleate ions into malate ions.
Disodium L-malate has a molecular formula of and a molar mass of 182.1 g/mol. The structure consists of two carboxyl groups (-COOH) attached to a four-carbon backbone. The presence of two sodium ions balances the negative charges from the carboxyl groups.
This structure allows disodium L-malate to act as a chelating agent and a buffer in various applications.
Disodium L-malate can participate in several chemical reactions:
The mechanism by which disodium L-malate exerts its effects primarily involves its role in metabolic pathways. It participates in the tricarboxylic acid cycle (Krebs cycle), where it helps in energy production through its conversion into other metabolites like oxaloacetate and fumarate.
In metabolic pathways, disodium L-malate acts as an intermediate that facilitates energy transfer within cells. Its conversion is crucial for maintaining cellular respiration and energy homeostasis.
Disodium L-malate has several scientific uses:
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